REACTION_SMILES
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[Cl:15][CH2:16][Cl:17].[NH3:1].[O:2]1[CH2:3][CH2:4][N:5]([CH2:8][CH2:9][CH2:10][S:11](=[O:12])(=[O:13])[Cl:14])[CH2:6][CH2:7]1>>[NH2:1][S:11]([CH2:10][CH2:9][CH2:8][N:5]1[CH2:4][CH2:3][O:2][CH2:7][CH2:6]1)(=[O:12])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)CCCN1CCOCC1
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Name
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Type
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product
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Smiles
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NS(=O)(=O)CCCN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |